molecular formula C33H24F3N3O2S2 B380453 2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B380453
M. Wt: 615.7g/mol
InChI Key: IWRFGCGRVCUVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines pyrrole, thieno[2,3-d]pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of the pyrrole and thieno[2,3-d]pyrimidine intermediates. The key steps include:

    Formation of the Pyrrole Intermediate: This involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the desired pyrrole derivative.

    Synthesis of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions to form the thieno[2,3-d]pyrimidine ring.

    Coupling Reactions: The final step involves coupling the pyrrole and thieno[2,3-d]pyrimidine intermediates using a sulfanyl linker under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the reagents used.

Scientific Research Applications

2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways, making it a candidate for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)thio]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of pyrrole, thieno[2,3-d]pyrimidine, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H24F3N3O2S2

Molecular Weight

615.7g/mol

IUPAC Name

2-[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C33H24F3N3O2S2/c1-20-16-26(21(2)38(20)25-15-9-12-23(17-25)33(34,35)36)28(40)19-43-32-37-30-29(27(18-42-30)22-10-5-3-6-11-22)31(41)39(32)24-13-7-4-8-14-24/h3-18H,19H2,1-2H3

InChI Key

IWRFGCGRVCUVDS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.